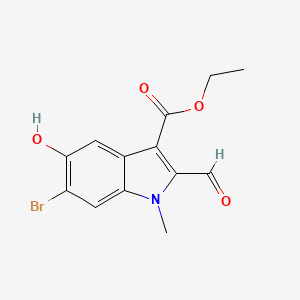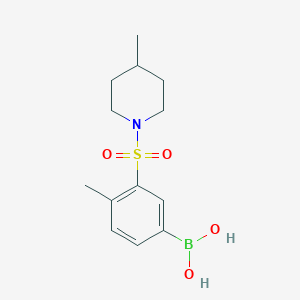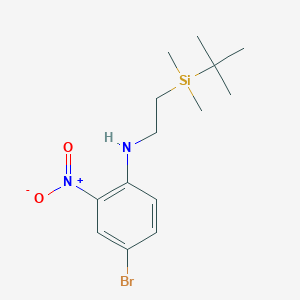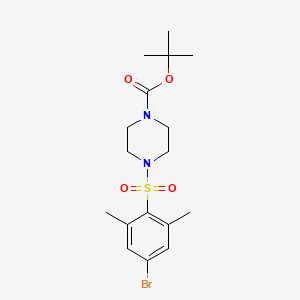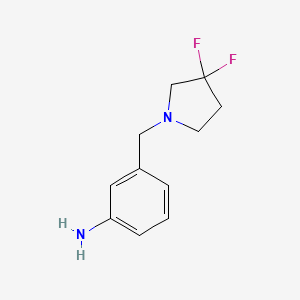
3-(3,3-Difluoropyrrolidin-1-ylmethyl)-phenylamine
Übersicht
Beschreibung
The compound “(3,3-difluoropyrrolidin-1-yl)(piperidin-2-yl)methanone” is a chemical compound with a variety of applications in various industries such as pharmaceutical, chemical, and academic research . It has a molecular weight of 218.25 .
Molecular Structure Analysis
The compound “(3,3-difluoropyrrolidin-1-yl)(piperidin-2-yl)methanone” has the Inchi Code 1S/C10H16F2N2O/c11-10(12)4-6-14(7-10)9(15)8-3-1-2-5-13-8/h8,13H,1-7H2 . Another related compound “(3,3-Difluoropyrrolidin-1-yl)[(2S,4S)-4-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidin-2-yl]methanone” has a molecular formula of C17H24F2N6O and a molecular weight of 366.41 .Wissenschaftliche Forschungsanwendungen
Detection and Monitoring of Phenylamine Biomarkers : A study by Qin and Yan (2018) focused on the detection of phenylamine biomarkers in human urine, using a lanthanide functionalized organic-inorganic hybrid material. This probe demonstrated excellent sensitivity and selectivity, indicating potential as a diagnostic tool for monitoring phenylamine levels in the human body (Si-Jia Qin & B. Yan, 2018).
Analytical Characterization of Phenylamine Derivatives : Wallach et al. (2014) described the synthesis and analytical characterization of phenylamine derivatives, highlighting the importance of such derivatives in neuropharmacological research. This study provided valuable insights into the analytical data crucial for monitoring these substances (J. Wallach, G. De Paoli, A. Adejare, & S. Brandt, 2014).
Biological Activity of Pyridylamine Derivatives : Naz et al. (2020) explored the biological effects of pyridylamine derivatives on glucose-6-phosphatase activity, toxicity, and antidiabetic potential in mice. This study underscores the therapeutic potential of these derivatives in treating diabetes complications (S. Naz, M. Zahoor, M. Umar, et al., 2020).
Synthesis and Evaluation of Arylcyclohexylamines : A research conducted by De Paoli et al. (2013) on the synthesis and evaluation of arylcyclohexylamines in biological matrices revealed insights into the detection and characterization of these compounds in blood, urine, and vitreous humor (G. De Paoli, S. Brandt, J. Wallach, et al., 2013).
Photochemistry of Nitrophenyldihydropyridines : Fasani et al. (2006) studied the intramolecular electron transfer in the photochemistry of some nitrophenyldihydropyridines, providing insights into the photoinduced electron-transfer systems and the potential for new applications in this field (E. Fasani, M. Fagnoni, D. Dondi, & A. Albini, 2006).
Cobalt-Catalyzed Carbonylative Synthesis : Fu, Ying, and Wu (2019) developed a cobalt-catalyzed direct carbonylative synthesis of phthalimide motifs from pyridylamine derivatives. This synthesis approach has implications for the efficient production of various phthalimide derivatives (Lu-Yang Fu, Jun Ying, & Xiao‐Feng Wu, 2019).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
3-[(3,3-difluoropyrrolidin-1-yl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2/c12-11(13)4-5-15(8-11)7-9-2-1-3-10(14)6-9/h1-3,6H,4-5,7-8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZMGGXBCCLVYJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)CC2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazol-1-yl)ethanol](/img/structure/B1408887.png)
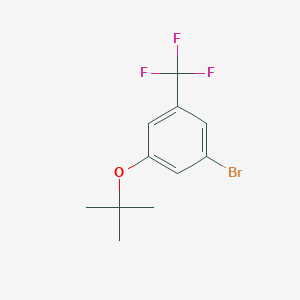
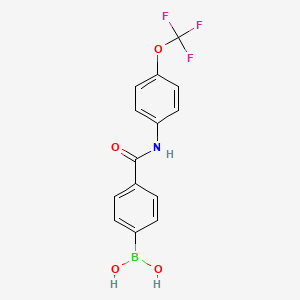
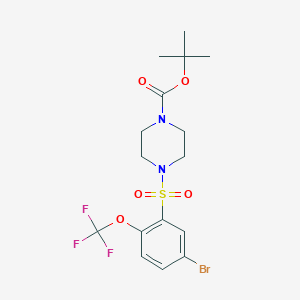
![ethyl 6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1408893.png)




![[4-(1-Piperazin-1-ylethyl)phenyl]boronic acid;2,2,2-trifluoroacetic acid](/img/structure/B1408902.png)
